Cyclopenta(de)naphthacene
Overview
Description
Cyclopenta(de)naphthacene is a polycyclic aromatic hydrocarbon with the molecular formula C20H12. It is composed of a cyclopentane ring fused to a naphthalene structure, forming a complex aromatic system.
Scientific Research Applications
Cyclopenta(de)naphthacene has a wide range of applications in scientific research, including:
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclopenta(de)naphthacene can be synthesized through various methods, including:
Intramolecular Dehydrogenative Dehydro-Diels–Alder (IDDDA) Reaction: This method involves the formation of the central naphthalene ring system via a dehydrogenative reaction, allowing for the incorporation of various functional groups around the aromatic core.
Metal-Catalyzed Approaches: Recent advancements have highlighted the use of metal catalysts in the synthesis of cyclopenta-fused compounds, providing efficient and selective routes.
Industrial Production Methods:
Chemical Reactions Analysis
Cyclopenta(de)naphthacene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinones and other oxygenated derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of partially hydrogenated derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens (chlorine, bromine), nitro compounds.
Major Products Formed:
Oxidation Products: Quinones, hydroxy derivatives.
Reduction Products: Partially hydrogenated this compound.
Substitution Products: Halogenated or nitro-substituted derivatives.
Mechanism of Action
The mechanism of action of Cyclopenta(de)naphthacene involves its interaction with various molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit translation initiation by affecting the composition of the eukaryotic initiation factor complex . Additionally, its antioxidant properties are linked to its ability to terminate radical chain reactions in oxidative processes .
Comparison with Similar Compounds
Cyclopenta(de)naphthacene can be compared with other similar compounds, such as:
Cyclopenta(b)indole: Known for its biological activities and presence in natural products.
Cyclopenta(b)pyrrole: Utilized in the synthesis of nitrogen-containing heterocycles.
Cyclopenta(fg)naphthacene: Another polycyclic aromatic hydrocarbon with distinct structural and chemical properties.
Uniqueness: this compound stands out due to its unique aromatic structure, which imparts specific reactivity and potential applications in various fields. Its ability to undergo diverse chemical reactions and its role in scientific research make it a valuable compound for further exploration.
Properties
IUPAC Name |
pentacyclo[11.6.1.02,11.04,9.017,20]icosa-1(20),2,4,6,8,10,12,14,16,18-decaene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12/c1-2-5-15-12-19-17(10-14(15)4-1)11-16-7-3-6-13-8-9-18(19)20(13)16/h1-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYSSVKADNGCTPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C4=C5C(=CC=CC5=CC3=CC2=C1)C=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80168197 | |
Record name | Cyclopenta(de)naphthacene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80168197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16683-64-0 | |
Record name | Cyclopenta(de)naphthacene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016683640 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclopenta(de)naphthacene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80168197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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